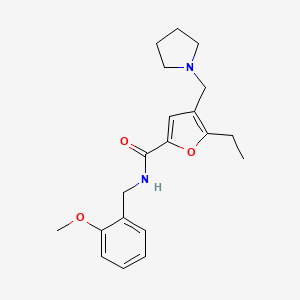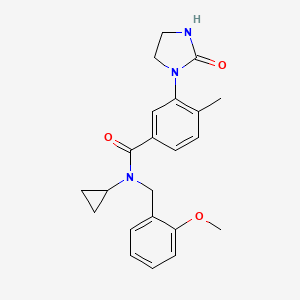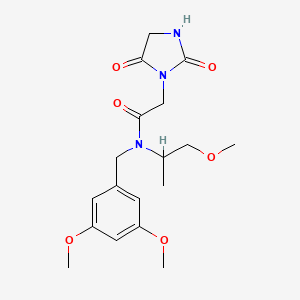
5-ethyl-N-(2-methoxybenzyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-ethyl-N-(2-methoxybenzyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide is a novel synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 2MEB or 2-Methoxy-N-(2-methylbenzyl)-4-(1-pyrrolidinylmethyl)-5-ethyl-2-furamide.
作用機序
The exact mechanism of action of 5-ethyl-N-(2-methoxybenzyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide is not fully understood. However, it has been suggested that this compound acts as a sigma-1 receptor agonist. The sigma-1 receptor is a chaperone protein that is involved in various cellular processes, including ion channels, neurotransmitter transporters, and enzymes.
Biochemical and Physiological Effects:
5-ethyl-N-(2-methoxybenzyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide has been shown to have various biochemical and physiological effects. In animal models, this compound has been found to have anxiolytic and antidepressant-like effects. It has also been shown to enhance the release of dopamine and serotonin in the brain.
実験室実験の利点と制限
One of the advantages of using 5-ethyl-N-(2-methoxybenzyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide in lab experiments is its high affinity for the sigma-1 receptor. This makes it a useful tool for studying the role of the sigma-1 receptor in various physiological processes.
One of the limitations of using this compound in lab experiments is its relatively recent discovery. As a result, there is limited information available on its pharmacological properties and potential side effects.
将来の方向性
There are several potential future directions for research on 5-ethyl-N-(2-methoxybenzyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide. One direction is to further investigate its potential as an anxiolytic and antidepressant agent. Another direction is to study its potential as a neuroprotective agent, as the sigma-1 receptor has been implicated in various neurodegenerative diseases.
Conclusion:
In conclusion, 5-ethyl-N-(2-methoxybenzyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide is a novel synthetic compound that has potential applications in various fields of scientific research. Its high affinity for the sigma-1 receptor makes it a useful tool for studying the role of this receptor in various physiological processes. Further research is needed to fully understand its pharmacological properties and potential applications.
合成法
The synthesis of 5-ethyl-N-(2-methoxybenzyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide involves the reaction of 2-methoxybenzyl chloride with 1-pyrrolidinylmethanamine in the presence of sodium hydroxide. The resulting product is then reacted with 5-ethyl-2-furoic acid in the presence of thionyl chloride to form the final product. This synthesis method was first reported in a research article published in 2011.
科学的研究の応用
5-ethyl-N-(2-methoxybenzyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide has potential applications in various fields of scientific research. One of the primary applications is in the field of neuroscience. This compound has been shown to have anxiolytic and antidepressant-like effects in animal models. It has also been shown to enhance the release of dopamine and serotonin in the brain, which are neurotransmitters associated with mood regulation.
Another potential application of 5-ethyl-N-(2-methoxybenzyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide is in the field of drug discovery. This compound has been found to have a high affinity for the sigma-1 receptor, which is a target for various drugs. The sigma-1 receptor is involved in various physiological processes, including pain perception, mood regulation, and neuroprotection.
特性
IUPAC Name |
5-ethyl-N-[(2-methoxyphenyl)methyl]-4-(pyrrolidin-1-ylmethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-3-17-16(14-22-10-6-7-11-22)12-19(25-17)20(23)21-13-15-8-4-5-9-18(15)24-2/h4-5,8-9,12H,3,6-7,10-11,13-14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYJIDOAKGYRAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(O1)C(=O)NCC2=CC=CC=C2OC)CN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-2-[(3-methylphenyl)(methylsulfonyl)amino]acetamide](/img/structure/B5905516.png)
![1-butyl-3-[(4-cyclopentyl-1H-1,2,3-triazol-1-yl)methyl]piperidine](/img/structure/B5905524.png)
![(1-{1-[(2E)-3-(4-fluorophenyl)prop-2-en-1-yl]piperidin-4-yl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B5905528.png)

![4-[(4-benzoylpiperazin-1-yl)carbonyl]-6-methylpyridin-2(1H)-one](/img/structure/B5905535.png)
![(2,1,3-benzothiadiazol-4-ylmethyl)methyl[1-methyl-2-(4-methylpyridin-2-yl)ethyl]amine](/img/structure/B5905542.png)
![N-(isoquinolin-5-ylmethyl)-N',N'-dimethyl-N-[(3-methyl-2-thienyl)methyl]ethane-1,2-diamine](/img/structure/B5905543.png)

![N-cyclopropyl-2-(4-propionylphenoxy)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5905568.png)
![3-[benzyl(2,5-dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7-yl)amino]propanamide](/img/structure/B5905595.png)
![(2S)-1-{[4-(butyrylamino)phenyl]acetyl}pyrrolidine-2-carboxamide](/img/structure/B5905600.png)
![4-[(4,6-dimethylquinolin-2-yl)amino]butan-1-ol](/img/structure/B5905601.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]propan-1-amine](/img/structure/B5905604.png)
![4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]pyrimidin-2-amine](/img/structure/B5905606.png)